molecular formula C11H9BrN2O2 B1449243 1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid CAS No. 1439902-92-7

1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid

Cat. No. B1449243
M. Wt: 281.1 g/mol
InChI Key: YCRUDBCKGBVWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid” is a chemical compound with the formula C11H9BrN2O2 . It is used for research and development .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Synthesis Techniques

  • A study by Khaligh (2014) demonstrates the use of a related compound, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, as a catalyst in synthesizing polyhydroquinoline derivatives. This highlights the potential role of similar imidazole compounds in facilitating organic synthesis under clean and simple conditions (Khaligh, 2014).

Structural Studies and Properties

  • Wu, Liu, and Ng (2005) investigated the crystal structure of 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid, a compound structurally related to the subject compound. Their study provides insights into the molecular configuration and hydrogen bonding patterns, which could be relevant for similar imidazole derivatives (Wu, Liu, & Ng, 2005).

Applications in Coordination Polymers

  • Guo et al. (2013) explored the use of imidazole-based multi-carboxylate ligands, closely related to the compound , for constructing a series of coordination polymers. This research underscores the potential of such compounds in forming complex structures with diverse applications (Guo et al., 2013).

Role in Chemical Reactions

  • Research by Bellina et al. (2008) on the regioselective synthesis of 1-methyl-1H-imidazoles highlights the significance of compounds like 1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid in facilitating the formation of complex molecules. Such studies demonstrate the utility of these compounds in synthetic organic chemistry (Bellina et al., 2008).

Antimicrobial and Antifungal Properties

  • A study on the synthesis and evaluation of antimicrobial activities of new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazo[2,1-b]thiazole moiety by Güzeldemirci and Küçükbasmacı (2010) highlights the potential antimicrobial applications of imidazole derivatives (Güzeldemirci & Küçükbasmacı, 2010).

Fuel Cell Electrolytes

  • Schechter and Savinell (2002) investigated the use of imidazole and 1-methyl imidazole in phosphoric acid doped polybenzimidazole, a system used as a high-temperature proton-conducting polymer electrolyte for fuel cells. This implies possible uses of similar compounds in energy-related applications (Schechter & Savinell, 2002).

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed with water . If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

Given the importance of imidazole in medicinal chemistry, future research could focus on the synthesis, functionalization, and biological role of “1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid” and its derivatives .

properties

IUPAC Name

1-[(3-bromophenyl)methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-9-3-1-2-8(4-9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRUDBCKGBVWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701200220
Record name 1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701200220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid

CAS RN

1439902-92-7
Record name 1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439902-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701200220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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